molecular formula C23H44N2O4 B1657229 Boc-D-Allo-Ile-OH.DCHA CAS No. 55780-92-2

Boc-D-Allo-Ile-OH.DCHA

Cat. No.: B1657229
CAS No.: 55780-92-2
M. Wt: 412.6
InChI Key: NCLUKCZVJYNXBY-JSTCDSMHSA-N
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Description

Boc-D-Allo-Ile-OH.DCHA, also known as dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate, is a compound with the molecular formula C11H21NO4·C12H23N and a molecular weight of 412.61 g/mol . It is a derivative of D-alloisoleucine, an amino acid, and is commonly used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Allo-Ile-OH.DCHA typically involves the protection of the amino group of D-alloisoleucine with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with dicyclohexylamine. The reaction conditions generally include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Allo-Ile-OH.DCHA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Allo-Ile-OH.DCHA has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Allo-Ile-OH.DCHA primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Ile-OH: Similar to Boc-D-Allo-Ile-OH.DCHA but derived from D-isoleucine.

    Boc-L-Ile-OH: Derived from L-isoleucine.

    Boc-L-Allo-Ile-OH: Derived from L-alloisoleucine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific biological activities .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUKCZVJYNXBY-JSTCDSMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-92-2
Record name D-Alloisoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55780-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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